Benzyl (2-(4-chloropyrimidin-2-yl)ethyl)carbamate
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Overview
Description
Benzyl (2-(4-chloropyrimidin-2-yl)ethyl)carbamate is a chemical compound with the molecular formula C14H14ClN3O2 and a molecular weight of 291.73 g/mol . This compound is characterized by the presence of a benzyl group, a pyrimidine ring substituted with a chlorine atom, and a carbamate functional group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (2-(4-chloropyrimidin-2-yl)ethyl)carbamate typically involves the reaction of 4-chloropyrimidine with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often used to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
Benzyl (2-(4-chloropyrimidin-2-yl)ethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
Benzyl (2-(4-chloropyrimidin-2-yl)ethyl)carbamate is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving pyrimidine derivatives.
Medicine: Potential use in the development of pharmaceuticals targeting specific enzymes or receptors.
Industry: Used in the production of agrochemicals and other specialty chemicals
Mechanism of Action
The mechanism of action of Benzyl (2-(4-chloropyrimidin-2-yl)ethyl)carbamate involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Benzyl (4-chloropyrimidin-2-yl)methylcarbamate: Similar structure but with a different substitution pattern on the pyrimidine ring.
Ethyl (4-chloropyridin-2-yl)carbamate: Contains a pyridine ring instead of a pyrimidine ring.
N-(2-chloropyrimidin-4-yl)-N,2,3-dimethyl-2H-indazol-6-amine: A pyrimidine derivative with different functional groups.
Uniqueness
Benzyl (2-(4-chloropyrimidin-2-yl)ethyl)carbamate is unique due to its specific substitution pattern and the presence of both a benzyl group and a carbamate functional group. This combination of features imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
CAS No. |
944900-46-3 |
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Molecular Formula |
C14H14ClN3O2 |
Molecular Weight |
291.73 g/mol |
IUPAC Name |
benzyl N-[2-(4-chloropyrimidin-2-yl)ethyl]carbamate |
InChI |
InChI=1S/C14H14ClN3O2/c15-12-6-8-16-13(18-12)7-9-17-14(19)20-10-11-4-2-1-3-5-11/h1-6,8H,7,9-10H2,(H,17,19) |
InChI Key |
FDAHGXHILJEMOF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCC2=NC=CC(=N2)Cl |
Origin of Product |
United States |
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